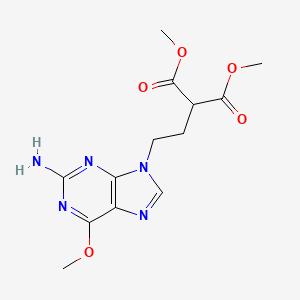
dimethyl 2-(2-(2-amino-6-methoxy-9H-purin-9-yl)ethyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(2-(2-amino-6-methoxy-9H-purin-9-yl)ethyl)malonate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with an amino group, a methoxy group, and a malonate ester. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(2-(2-amino-6-methoxy-9H-purin-9-yl)ethyl)malonate typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a suitable malonate ester under basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(2-(2-amino-6-methoxy-9H-purin-9-yl)ethyl)malonate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized purine derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 2-(2-(2-amino-6-methoxy-9H-purin-9-yl)ethyl)malonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of dimethyl 2-(2-(2-amino-6-methoxy-9H-purin-9-yl)ethyl)malonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl [2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]malonate: This compound is similar in structure but has a chloro group instead of a methoxy group.
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: This compound has an acetate group instead of a malonate ester.
Uniqueness
Dimethyl 2-(2-(2-amino-6-methoxy-9H-purin-9-yl)ethyl)malonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the malonate ester makes it a versatile intermediate for further chemical modifications and enhances its potential biological activity .
Propiedades
Fórmula molecular |
C13H17N5O5 |
|---|---|
Peso molecular |
323.30 g/mol |
Nombre IUPAC |
dimethyl 2-[2-(2-amino-6-methoxypurin-9-yl)ethyl]propanedioate |
InChI |
InChI=1S/C13H17N5O5/c1-21-10-8-9(16-13(14)17-10)18(6-15-8)5-4-7(11(19)22-2)12(20)23-3/h6-7H,4-5H2,1-3H3,(H2,14,16,17) |
Clave InChI |
BTBCCFGSURGLRU-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC2=C1N=CN2CCC(C(=O)OC)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromobenzo[c]phenanthrene](/img/structure/B11828741.png)
![(3aS,6S,8aR)-3-methyl-6-phenyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine](/img/structure/B11828742.png)
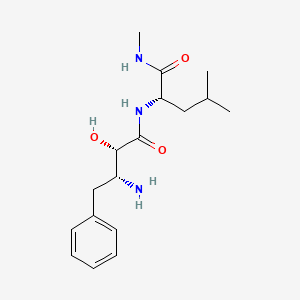
![tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11828747.png)
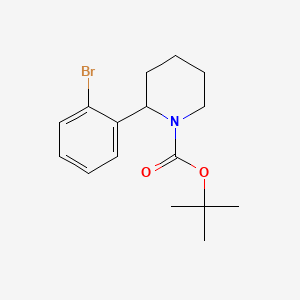
![N-(b-D-Glucopyranosyl)-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B11828757.png)


![(1S,4S,10S)-12-(4-methylphenyl)sulfonyl-3,12-diazatetracyclo[8.3.0.01,3.04,8]tridec-8-ene](/img/structure/B11828796.png)
![[(Tetrahydrofuran-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B11828801.png)
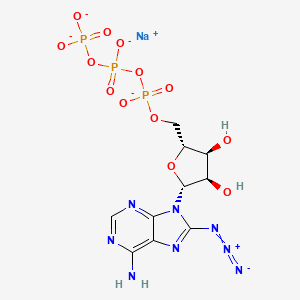
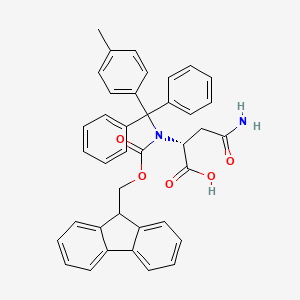
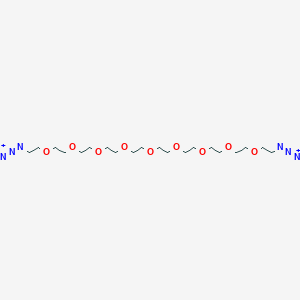
![[2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane](/img/structure/B11828822.png)
